Chondroitin disaccharide di-0S sodium salt chemical structure
Chondroitin disaccharide di-0S sodium salt chemical structure
Technical Guide: Chondroitin Disaccharide di-0S Sodium Salt ( Di-0S)[1]
Executive Summary
Chondroitin disaccharide di-0S sodium salt (commonly referred to as
As a primary analytical standard, it is critical for the structural characterization of glycosaminoglycans (GAGs) in drug development, tissue engineering, and metabolic disease research. This guide details its chemical architecture, physicochemical properties, and validated workflows for its quantification via HPLC and LC-MS.
Chemical Architecture & Molecular Identity[1][4]
Structural Nomenclature
The term "di-0S" denotes a disaccharide with zero sulfate groups. The prefix "
-
Common Name:
Di-0S (Delta-Di-0S) -
IUPAC Name: Sodium 2-acetamido-2-deoxy-3-O-(4-deoxy-L-threo-hex-4-enopyranosyluronic acid)-D-galactose
-
Molecular Formula:
[1][2][4]
Structural Topology
The molecule consists of an unsaturated uronic acid linked to an N-acetylgalactosamine (GalNAc) residue.[5]
Key Structural Features:
-
Non-Reducing End: 4-deoxy-L-threo-hex-4-enopyranosyluronic acid (
UA). The C4=C5 double bond absorbs UV light at 232 nm, enabling UV detection. -
Linkage:
(1$\rightarrow$3) glycosidic bond (retained from the polymer). -
Reducing End: N-acetylgalactosamine (GalNAc). This end is hemiacetal and can be fluorescently labeled (e.g., with 2-aminobenzamide) for high-sensitivity detection.
Figure 1: Structural topology of
Analytical Profiling & Characterization
Physicochemical Properties
| Property | Specification | Relevance |
| Appearance | White to off-white powder | Hygroscopic; store desiccated at -20°C. |
| Solubility | Soluble in water (>10 mg/mL) | Prepare stock in HPLC-grade water; stable for 1 month at -20°C. |
| UV Max | 232 nm | Specific to the |
| pKa | ~3.0 (Carboxyl) | Ionized (anionic) at physiological and HPLC pH (>4.0). |
Analytical Methods Overview
Researchers typically utilize two primary methods for identifying and quantifying
Method A: SAX-HPLC (UV Detection)
-
Principle: Separates disaccharides based on negative charge density.
-
Elution Order:
Di-0S elutes first (lowest charge, -1) followed by monosulfated ( Di-6S, Di-4S) and disulfated units. -
Pros: Robust, no derivatization needed.
-
Cons: Requires high salt concentration; not MS-compatible.
Method B: IP-RP-LC-MS (Mass Spectrometry)
-
Principle: Uses volatile ion-pairing agents (e.g., tributylamine) to retain polar disaccharides on C18 columns.
-
Detection: Negative Ion Mode ESI (
m/z 378.1). -
Pros: High sensitivity, structural confirmation via MS/MS.
Experimental Protocol: Quantitative Profiling of CS
This protocol describes the "Self-Validating" workflow for quantifying Chondroitin Sulfate content using
Workflow Diagram
Figure 2: Analytical workflow for Chondroitin Sulfate profiling.
Step-by-Step Methodology
Phase 1: Enzymatic Digestion (Depolymerization)
Objective: Convert polymeric CS into constitutive disaccharides.
-
Buffer Prep: Prepare 50 mM Tris-HCl, 60 mM Sodium Acetate, pH 8.0.
-
Reaction: Mix 100
L sample (1 mg/mL GAG) with 10 mU Chondroitinase ABC (EC 4.2.2.4). -
Incubation: Incubate at 37°C for 3 hours.
-
Self-Validation Check: Include a positive control (Commercial CS-A) to verify enzyme activity.
-
-
Termination: Boil for 1 min or filter through a 10 kDa MWCO spin column to remove the enzyme.
Phase 2: HPLC-UV Analysis (Standard Protocol)
Objective: Separate and quantify
-
Column: Strong Anion Exchange (e.g., Spherisorb SAX), 5
m, 4.6 x 250 mm. -
Mobile Phase:
-
A: Water (pH adjusted to 3.5 with HCl).
-
B: 2.0 M NaCl (pH 3.5).
-
-
Gradient: Linear gradient 0% B to 100% B over 30 mins.
-
Detection: UV at 232 nm .
-
Standard Curve: Inject
Di-0S sodium salt (Sigma/Merck) at concentrations: 1, 5, 10, 25, 50 g/mL.-
Self-Validation Check: The
Di-0S peak must be a single, sharp peak eluting before sulfated standards. of calibration curve must be >0.99.
-
Biological Context & Applications[1][3][6][8][9][10]
Biomarker Utility
The ratio of
-
Cartilage: High 4S/6S ratio; low 0S.
-
Stem Cells: Often exhibit distinct sulfation patterns (e.g., higher 0S in certain differentiation stages).
-
Cancer: Altered CS sulfation ("CS Code") modulates growth factor binding.
Quality Control in Drug Development
For chondroitin sulfate supplements (osteoarthritis treatment),
References
-
Sigma-Aldrich.Chondroitin disaccharide
di-0S sodium salt Product Information. Retrieved from -
PubChem. Chondroitin disaccharide deltadi-0S (Compound). National Library of Medicine. Retrieved from
-
Volpi, N. (2000). Analysis of chondroitin sulfate disaccharides by high-performance liquid chromatography. Journal of Chromatography B. Retrieved from
-
Zaia, J. (2009).[9] Mass spectrometry of glycosaminoglycans. Molecular & Cellular Proteomics. Retrieved from
Sources
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Chondroitin disaccharide Δdi-0S sodium salt | CAS 136132-69-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iris.unina.it [iris.unina.it]
- 6. Chondroitin disaccharide deltadi-0S | C14H21NO11 | CID 91864450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Quantitative analysis of chondroitin sulfate disaccharides from human and rodent fixed brain tissue by electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
